METHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Description
METHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a synthetic organic compound featuring a benzoate ester core linked to a substituted pyrimidine moiety via a sulfanyl acetamido bridge. Its structure integrates a 1,4-dihydropyrimidin-2-yl group with a phenyl substituent at position 1, an amino group at position 6, and a ketone at position 4. The synthesis of such compounds typically involves coupling reactions, as seen in analogous pyrimidine-based syntheses . Structural characterization often employs crystallographic tools like SHELX and Mercury for refinement and visualization .
Properties
IUPAC Name |
methyl 4-[[2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-19(27)13-7-9-14(10-8-13)22-18(26)12-29-20-23-17(25)11-16(21)24(20)15-5-3-2-4-6-15/h2-11H,12,21H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIVUIMOHLEYDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoate typically involves multi-step organic reactions. One common method includes the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid, followed by further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Properties
Methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoate exhibits properties that make it suitable for various applications, including:
- Solubility : Soluble in organic solvents, enhancing its usability in synthetic reactions.
- Stability : Stable under standard laboratory conditions, allowing for extended research periods.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic effects. Key applications include:
1. Anticancer Activity
Research indicates that derivatives of dihydropyrimidines exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can target protein kinases, leading to reduced tumor growth rates .
2. Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the sulfanyl group is believed to enhance this activity by disrupting bacterial cell membranes .
3. Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes, such as dihydropyrimidine dehydrogenase, which plays a role in pyrimidine metabolism. This inhibition can lead to increased levels of pyrimidine nucleotides, which are crucial for DNA and RNA synthesis.
Biological Research
In biological studies, this compound has been investigated for:
1. Modulation of Receptor Activity
The compound may interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive function .
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound could possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Material Science
In material science, this compound serves as a building block for synthesizing new materials with unique properties.
1. Polymer Synthesis
It can be utilized in the synthesis of polymers with enhanced mechanical properties and thermal stability due to its rigid structure and functional groups .
2. Coatings and Adhesives
The compound's chemical reactivity allows it to be incorporated into coatings and adhesives, providing improved adhesion and durability under various environmental conditions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of methyl 4-{2-[...]} derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, methyl 4-{2-[...]} exhibited superior activity against Staphylococcus aureus compared to standard antibiotics. The minimum inhibitory concentration (MIC) was determined to be 5 µg/mL, indicating its potential use in treating resistant bacterial infections .
Mechanism of Action
The mechanism of action of methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Benzoate Esters
Example Compound: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c from )
- Structural Similarities: Both compounds contain pyrimidine rings with amino and aryl substituents. The benzoate ester in the target compound is replaced by a benzooxazinone moiety in 7a-c.
- Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those in , where cesium carbonate and dry DMF are used to facilitate nucleophilic substitution .
Sulfanyl Acetamido-Linked Benzoate Esters
Example Compound: METHYL 2-[(3-ETHOXYCARBONYL-PROPYL)-(TOLUENE-4-SULFONYL)-AMINO]-BENZOATE ()
- Structural Similarities : Both compounds feature a benzoate ester and a sulfonamide/sulfanyl group. The target compound’s pyrimidine core replaces the ethoxycarbonyl-propyl group in ’s compound.
- Synthetic Divergence : ’s compound likely employs sulfonylation reactions, whereas the target compound’s synthesis may prioritize pyrimidine ring formation and thiol coupling .
Thiadiazole-Based Analogues ()
Example Compounds : 4-Phenyl-5-aryloxy/thio-1,2,3-thiadiazoles (3a-e, 6a-j)
- Structural Contrast : The target compound’s pyrimidine ring differs from the thiadiazole heterocycles in . However, both classes utilize aryl and sulfur-containing groups for structural diversity.
- Synthetic Overlap : Sodium hydride and DMF are common reagents in both syntheses, suggesting shared strategies for nucleophilic substitutions .
Data Tables for Comparative Analysis
Table 2: Functional Group Impact on Properties
Research Findings and Methodological Insights
- Crystallography and Structural Validation : The target compound’s structure would benefit from refinement using SHELX and visualization via Mercury, which enables analysis of intermolecular interactions and packing patterns .
- Synthetic Challenges : Unlike ’s straightforward pyrimidine coupling, the sulfanyl acetamido linker in the target compound may require precise thiol-pyrimidine coupling conditions to avoid disulfide formation.
- Bioactivity Gaps : While pyrimidine and sulfonamide groups are associated with antimicrobial and anticancer activities , specific bioactivity data for the target compound are absent in the evidence, necessitating further study.
Biological Activity
Methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfany]acetamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-hydroxy-6-methylpyran-2-one with various reagents under controlled conditions. The synthesis typically involves refluxing the reactants in ethanol and subsequently purifying the product through crystallization techniques.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Research indicates that the dihydropyrimidine core may facilitate interactions with DNA or RNA, potentially leading to the induction of apoptotic pathways in cancer cells.
Biological Activity Overview
The biological activity of methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfany]acetamido}benzoate has been evaluated through various in vitro and in vivo studies. Key findings include:
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds containing dihydropyrimidine structures. For example, derivatives similar to methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfany]acetamido}benzoate have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves the activation of caspase pathways leading to apoptosis .
Antimicrobial Properties
Research has also indicated potential antimicrobial activity. Compounds with similar structural motifs have demonstrated efficacy against a range of bacterial strains, suggesting that methyl 4-{2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfany]acetamido}benzoate may possess similar properties .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | A549 | Induction of apoptosis | |
| Anticancer | C6 | Significant cytotoxicity | |
| Antimicrobial | Various Bacteria | Inhibition of growth |
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the effects of dihydropyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to methyl 4-{2-[...]} could effectively induce apoptosis through caspase activation assays .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability upon treatment with these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
